6-bromobicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromobicyclo[310]hexane is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromobicyclo[3.1.0]hexane typically involves the bromination of bicyclo[3.1.0]hexane. One common method is the addition of bromine to bicyclo[3.1.0]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromobicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to bicyclo[3.1.0]hexane using reducing agents like zinc and acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution, potassium cyanide in ethanol, or ammonia in methanol.
Reduction: Zinc in acetic acid, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 6-hydroxybicyclo[3.1.0]hexane, 6-cyanobicyclo[3.1.0]hexane, or 6-aminobicyclo[3.1.0]hexane.
Reduction: Formation of bicyclo[3.1.0]hexane.
Oxidation: Formation of 6-hydroxybicyclo[3.1.0]hexane or 6-oxobicyclo[3.1.0]hexane.
Wissenschaftliche Forschungsanwendungen
6-Bromobicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-bromobicyclo[3.1.0]hexane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the bromine atom is removed, resulting in the formation of bicyclo[3.1.0]hexane. The compound’s unique bicyclic structure and the presence of the bromine atom contribute to its reactivity and versatility in different chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chlorobicyclo[3.1.0]hexane: Similar structure with a chlorine atom instead of bromine.
6-Iodobicyclo[3.1.0]hexane: Similar structure with an iodine atom instead of bromine.
6-Fluorobicyclo[3.1.0]hexane: Similar structure with a fluorine atom instead of bromine.
Uniqueness
6-Bromobicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the reaction conditions and reagents used .
Eigenschaften
Molekularformel |
C6H9Br |
---|---|
Molekulargewicht |
161.04 g/mol |
IUPAC-Name |
6-bromobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5(4)6/h4-6H,1-3H2 |
InChI-Schlüssel |
ZTAMDWYIUNPWAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.